
Bis(4-aminophenyl)methylenediisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-aminophenyl)methylenediisocyanate is an organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups attached to a methylene bridge, which is further connected to two 4-aminophenyl groups. This compound is of significant interest in the field of polymer chemistry due to its reactivity and ability to form polyurethanes and other polymeric materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminophenyl)methylenediisocyanate typically involves the reaction of 4,4’-methylenedianiline with phosgene. The reaction is carried out in an inert solvent such as toluene or chlorobenzene under controlled temperature conditions to ensure the formation of the desired diisocyanate product. The reaction can be represented as follows:
4,4’-Methylenedianiline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of 4,4’-methylenedianiline and phosgene into the reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the pure diisocyanate compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-aminophenyl)methylenediisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Polyols: Reacts under controlled temperature conditions to form polyurethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Ureas: Formed from the reaction with amines.
Applications De Recherche Scientifique
Bis(4-aminophenyl)methylenediisocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Material Science: Employed in the development of high-performance coatings, adhesives, and sealants.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of foams, elastomers, and composites.
Mécanisme D'action
The mechanism of action of Bis(4-aminophenyl)methylenediisocyanate involves the reaction of its isocyanate groups with nucleophiles such as alcohols, amines, and water. The isocyanate groups are highly reactive and readily form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the electrophilic carbon of the isocyanate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar structure but lacks the amino groups.
Toluene diisocyanate (TDI): Contains toluene as the central moiety instead of methylene.
Hexamethylene diisocyanate (HDI): Aliphatic diisocyanate with a hexamethylene bridge.
Uniqueness
Bis(4-aminophenyl)methylenediisocyanate is unique due to the presence of amino groups on the phenyl rings, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s ability to form stable polyurethanes and its versatility in various applications make it distinct from other diisocyanates.
Propriétés
Numéro CAS |
143186-06-5 |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)-diisocyanatomethyl]aniline |
InChI |
InChI=1S/C15H12N4O2/c16-13-5-1-11(2-6-13)15(18-9-20,19-10-21)12-3-7-14(17)8-4-12/h1-8H,16-17H2 |
Clé InChI |
VAYOACANMXIOJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(N=C=O)N=C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


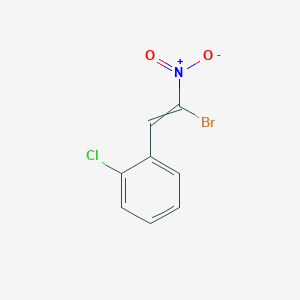
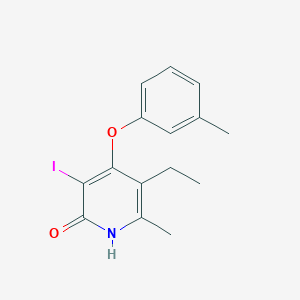
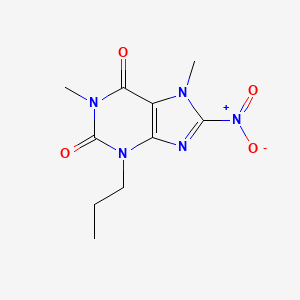
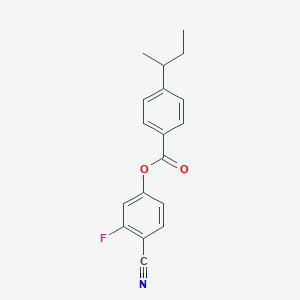
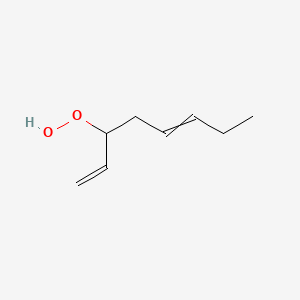
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)

![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
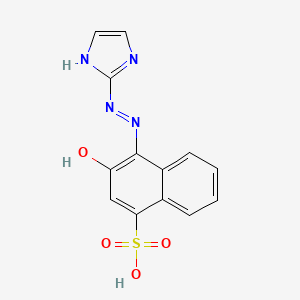
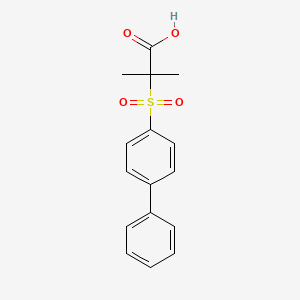
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
